molecular formula C10H12BrNO B1379188 2-bromo-N-methyl-3-phenylpropanamide CAS No. 857814-21-2

2-bromo-N-methyl-3-phenylpropanamide

Cat. No.: B1379188
CAS No.: 857814-21-2
M. Wt: 242.11 g/mol
InChI Key: GJWKSNUMCGDMIC-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-3-phenylpropanamide is a compound belonging to the amide class of organic compounds It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a propanamide backbone

Scientific Research Applications

2-bromo-N-methyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-bromo-N-methyl-3-phenylpropanamide” can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-3-phenylpropanamide typically involves the bromination of N-methyl-3-phenylpropanamide. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 2-position of the propanamide chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

    Reduction Reactions: The compound can be reduced to form N-methyl-3-phenylpropanamide by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of N-methyl-3-phenylpropanamide derivatives.

    Reduction: N-methyl-3-phenylpropanamide.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-2-methyl-N-phenylpropanamide
  • 3-bromo-N-phenylpropanamide
  • 2-bromo-N-(3-methylphenyl)propanamide

Uniqueness

2-bromo-N-methyl-3-phenylpropanamide is unique due to the presence of both a bromine atom and a methyl group on the propanamide backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWKSNUMCGDMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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